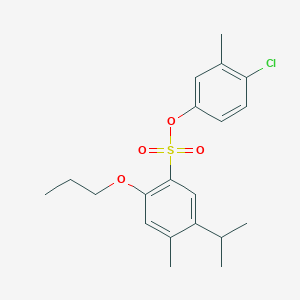![molecular formula C11H14FN3O3S B2576242 N-(2-(6-フルオロ-3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアジアゾール-1(3H)-イル)エチル)アセトアミド CAS No. 2034593-04-7](/img/structure/B2576242.png)
N-(2-(6-フルオロ-3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアジアゾール-1(3H)-イル)エチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic compound known for its diverse chemical properties and significant applications in various fields including chemistry, biology, medicine, and industry. The compound consists of a complex structure involving fluoro, methyl, and thiadiazole groups, making it a subject of interest in scientific research.
科学的研究の応用
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide has significant scientific research applications:
Chemistry: : Utilized as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Applied in the development of advanced materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves a multi-step process:
Formation of Thiadiazole Ring: : The initial step involves the construction of the thiadiazole ring through the reaction of 2,4-difluoronitrobenzene with thiosemicarbazide under acidic conditions to yield 6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Introduction of the Methyl Group: : The next step introduces the methyl group via alkylation using a suitable methylating agent such as methyl iodide in the presence of a strong base.
Attachment of the Ethyl Chain: : The ethyl group is attached through a nucleophilic substitution reaction involving ethylamine and the intermediate compound formed in the previous step.
Acetylation: : The final step is acetylation, where the compound undergoes reaction with acetic anhydride to form the acetamide group.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions, choice of solvents, and catalysts are crucial to ensure high yield and purity. The process often involves:
Continuous flow reactors to enhance reaction efficiency and safety.
High-performance liquid chromatography (HPLC) for purification.
Use of eco-friendly solvents and reagents to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluoro position, with reagents like sodium methoxide replacing the fluoro group with a methoxy group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products
Depending on the reaction, the major products include oxidized derivatives, reduced forms of the original compound, and substituted analogs with altered functional groups.
作用機序
The compound exerts its effects through a specific mechanism:
Molecular Targets: : It targets various cellular proteins and enzymes, potentially disrupting their normal function.
Pathways Involved: : It interferes with cellular signaling pathways, leading to altered cell behavior, which can be harnessed for therapeutic purposes.
類似化合物との比較
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can be compared with similar thiadiazole compounds:
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole: : Lacks the ethyl chain and acetamide group, leading to different reactivity.
2,2-dioxidobenzo[c][1,2,5]thiadiazole: : Absence of the fluoro and methyl groups alters its chemical properties and applications.
3-methyl-1,2,5-thiadiazole derivatives: : Similar core structure but varies in substituents, resulting in different biological activities.
特性
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3S/c1-8(16)13-5-6-15-11-7-9(12)3-4-10(11)14(2)19(15,17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJEZMREZZWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2576165.png)
![2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2576166.png)

![N-{3-Cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2576168.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2576174.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)



